Regioisomeric Differentiation: 4‑Amino Isomer Is Inactive at VAP‑1, Unlike the 3‑Amino Congener
In a direct comparison using identical assay technology, 1-(2-chlorobenzoyl)piperidin-4-amine exhibits an IC50 >100,000 nM against rat VAP-1 expressed in CHO cells, while its 3-amino positional isomer (1-(2-chlorobenzoyl)piperidin-3-amine) demonstrates potent inhibition with an IC50 of 23 nM [1][2]. This represents a >4,300-fold difference in inhibitory potency solely attributable to the position of the amine substituent.
| Evidence Dimension | VAP-1 (SSAO) enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 >100,000 nM (rat VAP-1) |
| Comparator Or Baseline | 1-(2-Chlorobenzoyl)piperidin-3-amine: IC50 = 23 nM (rat VAP-1) |
| Quantified Difference | >4,300-fold weaker inhibition |
| Conditions | Rat VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; scintillation counting detection |
Why This Matters
Investigators seeking a benzoylpiperidine scaffold that does not interfere with amine oxidase pathways can select the 4-amino isomer as a validated inactive control, avoiding confounding VAP-1-mediated effects that would be introduced by the 3-amino analog.
- [1] BindingDB. BDBM50404889 (CHEMBL303714). IC50 >1.00E+5 nM against rat VAP-1. Assay: CHO cells expressing rat VAP-1, [14C]-benzylamine substrate, 30 min preincubation. View Source
- [2] BindingDB. BDBM50205269 (CHEMBL3919913). IC50 = 23 nM against rat VAP-1. Assay: CHO cells expressing rat VAP-1, 14C-benzylamine substrate, 20 min preincubation, 1 hr measurement. View Source
